molecular formula C22H22F3N5O2S B11397964 6-(4-ethoxyphenyl)-3-ethyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-ethoxyphenyl)-3-ethyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11397964
M. Wt: 477.5 g/mol
InChI Key: HDKHTWPFQMZBET-UHFFFAOYSA-N
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Description

6-(4-ethoxyphenyl)-3-ethyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxyphenyl)-3-ethyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazides with carbon disulfide and potassium hydroxide, followed by treatment with hydrazine hydrate.

    Formation of the Thiadiazine Ring: The thiadiazine ring is synthesized by reacting the triazole intermediate with appropriate thioureas or thiosemicarbazides under acidic conditions.

    Substitution Reactions: The ethoxyphenyl and trifluoromethylphenyl groups are introduced through nucleophilic substitution reactions using appropriate halides and bases.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and ethoxyphenyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can occur at the triazole and thiadiazine rings, leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl rings and the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, bases, and acids are used for substitution reactions.

Major Products

    Oxidation Products: Alcohols, aldehydes, and carboxylic acids.

    Reduction Products: Dihydro and tetrahydro derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(4-ethoxyphenyl)-3-ethyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.

    Biology: Exhibits antimicrobial, antiviral, and enzyme inhibitory activities, making it useful in biological studies.

    Medicine: Potential therapeutic agent for treating cancer, inflammation, and infections.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through various mechanisms, including:

    Enzyme Inhibition: Inhibits enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase.

    Receptor Binding: Binds to specific receptors, leading to modulation of signaling pathways.

    Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazines, such as:

The uniqueness of 6-(4-ethoxyphenyl)-3-ethyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide lies in its specific substitution pattern, which imparts distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C22H22F3N5O2S

Molecular Weight

477.5 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-3-ethyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C22H22F3N5O2S/c1-3-17-27-28-21-30(17)29-18(13-9-11-14(12-10-13)32-4-2)19(33-21)20(31)26-16-8-6-5-7-15(16)22(23,24)25/h5-12,18-19,29H,3-4H2,1-2H3,(H,26,31)

InChI Key

HDKHTWPFQMZBET-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=C(C=C4)OCC

Origin of Product

United States

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